2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a Protein Tyrosine Kinase/RTK class compound with a molecular weight of 584.09 and a molecular formula of C29H39ClN7O2P .

Molecular Structure Analysis

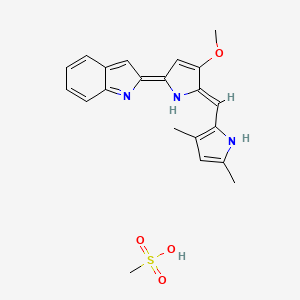

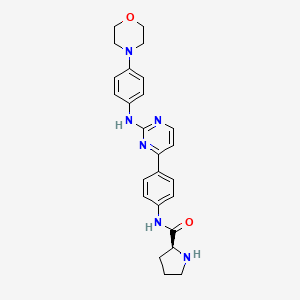

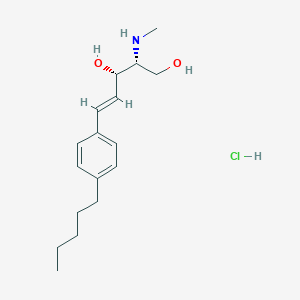

The molecular structure of this compound is quite complex, with multiple functional groups including a pyrimidine ring, a benzamide group, and a piperazine ring . The presence of these groups likely contributes to the compound’s biological activity.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications

Application in Kinome Profiling

Specific Scientific Field

The specific scientific field of this application is Proteomics , specifically Kinome Profiling .

Summary of the Application

CTX-0294885, a novel bis-anilino pyrimidine, exhibits inhibitory activity against a broad range of kinases in vitro . It has been developed into a Sepharose® supported kinase capture reagent . This compound is used as an affinity reagent for mass spectrometry-based kinome profiling .

Methods of Application or Experimental Procedures

In the study, a quantitative proteomics approach was used to confirm the selectivity of CTX-0294885-bound beads for kinase enrichment . Large-scale CTX-0294885-based affinity purification followed by LC-MS/MS led to the identification of 235 protein kinases from MDA-MB-231 cells .

Results or Outcomes

The use of CTX-0294885 increased the number of kinase identifications to 261, representing the largest kinome coverage from a single cell line reported to date . Coupling phosphopeptide enrichment with affinity purification using the four inhibitors enabled the identification of 799 high confidence phosphosites on 183 kinases .

Application in Cancer Research

Specific Scientific Field

The specific scientific field of this application is Oncology , specifically Cancer Research .

Summary of the Application

CTX-0294885 is a broad-spectrum kinase inhibitor that has shown potential in cancer research . It has been found to inhibit several kinases, including FAK, FLT3, JAK2, JAK3, Src, Aurora kinase A, and VEGF receptor 3 .

Methods of Application or Experimental Procedures

In initial screening experiments, CTX-0294885 was found to inhibit several kinases with varying degrees of potency . The compound was then used in affinity purification experiments, where it was found to bind to kinases from every major group .

Results or Outcomes

The use of CTX-0294885 in cancer research has shown promising results. In particular, it has been found to capture all members of the AKT family of proteins, which play key roles in cell survival and proliferation . This suggests that CTX-0294885 could potentially be used as a therapeutic agent in the treatment of cancer .

Application in Inflammation and Diabetes Research

Specific Scientific Field

The specific scientific field of this application is Immunology and Endocrinology , specifically Inflammation and Diabetes Research .

Summary of the Application

CTX-0294885, due to its broad-spectrum kinase inhibitory activity, has been suggested as a potential reagent for the analysis of kinome signaling networks in diseases like inflammation and diabetes .

Methods of Application or Experimental Procedures

The methods of application would involve using CTX-0294885 in experimental models of inflammation and diabetes, and observing its effects on various kinome signaling networks .

Results or Outcomes

The specific results or outcomes of using CTX-0294885 in inflammation and diabetes research are not detailed in the available resources . However, given its broad-spectrum kinase inhibitory activity, it is expected that CTX-0294885 could provide valuable insights into the kinome signaling networks involved in these diseases .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN7O/c1-24-21(31)17-4-2-3-5-19(17)28-20-18(23)14-26-22(29-20)27-15-6-8-16(9-7-15)30-12-10-25-11-13-30/h2-9,14,25H,10-13H2,1H3,(H,24,31)(H2,26,27,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLOIQHNUARDSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCNCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-3-(2-(methylthio)-4-(3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yloxy)phenyl)urea](/img/structure/B612043.png)

![1H-Indole-2-carboxamide, 7-(3-ethoxyphenyl)-5-fluoro-N-[(3-fluorophenyl)methyl]-](/img/structure/B612044.png)

![2-{[(3r,4r)-3-Aminotetrahydro-2h-Pyran-4-Yl]amino}-4-[(4-Methylphenyl)amino]pyrimidine-5-Carboxamide](/img/structure/B612048.png)

![6-(((1R,2S)-2-Aminocyclohexyl)amino)-7-fluoro-4-(1-methyl-1H-pyrazol-4-YL)-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B612049.png)

![2-Methoxy-5-[2-(3-methoxy-4,5-dimethylphenyl)thiophen-3-yl]aniline](/img/structure/B612056.png)

![(1'R,4R,10'S)-2-(2,2,2-Trifluoroethyl)-5'-[(E)-3-[4-(trifluoromethyl)piperidin-1-yl]prop-1-enyl]spiro[1,2,5-thiadiazolidine-4,13'-tricyclo[8.2.1.03,8]trideca-3(8),4,6-triene] 1,1-dioxide](/img/structure/B612058.png)